molecular formula C19H19FN2O3S B2448158 3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether CAS No. 477711-10-7

3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether

Cat. No. B2448158
CAS RN: 477711-10-7
M. Wt: 374.43
InChI Key: TZTNRBKZLSRMOK-UHFFFAOYSA-N
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Description

“3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether” is a chemical compound with the molecular formula C19H19FN2O3S. It has a molecular weight of 374.43 . The compound is also known by other names such as “3-[4-(3-fluoropropoxy)phenyl]-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole” and "1H-Pyrazole, 3-[4-(3-fluoropropoxy)phenyl]-1-[(4-methylphenyl)sulfonyl]-" .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with six carbon atoms. The molecule also contains a sulfonyl group (-SO2-) and a fluoropropyl group (-C3H6F) .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 564.3±60.0 °C and its predicted density is 1.25±0.1 g/cm3 . The compound’s pKa is predicted to be -4.16±0.19 .

Scientific Research Applications

Chemical Reactivity and Synthesis Applications

The Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones This study outlines the significance of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives in synthesizing heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds facilitates the generation of versatile cynomethylene dyes under mild reaction conditions, suggesting potential applications in the synthesis of various heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Environmental and Analytical Applications

Analysis of F-53B, Gen-X, ADONA, and Emerging Fluoroalkylether Substances This review provides an inventory of the structures of ether-PFAS discovered recently, discussing their environmental occurrence, fate, and effects compared to some legacy PFAS. It also details the methods for quantitative and semi-quantitative analysis of ether-PFAS, highlighting the compiled database of MS/MS fragment ions useful in spectrum interpretation of novel ether-PFAS (Munoz et al., 2019).

Potential Industrial Applications

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl This paper presents a practical method for preparing 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen. It discusses the synthesis process, emphasizing the economic and safety aspects of the method, indicating its potential applicability in large-scale production (Qiu et al., 2009).

Environmental Risk and Bioaccumulation

Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Data for Per‐ and Polyfluoroalkyl Substances Across Aquatic Species The study evaluates BCF and BAF data for PFAS across various aquatic species, discussing data quality, gaps, and limitations in bioaccumulation information. It suggests further research is needed to determine BAFs for freshwater and marine species and to elucidate the characteristics of ether-PFAS and propose potential read-across assessment strategies (Burkhard, 2021).

properties

IUPAC Name

3-[4-(3-fluoropropoxy)phenyl]-1-(4-methylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-15-3-9-18(10-4-15)26(23,24)22-13-11-19(21-22)16-5-7-17(8-6-16)25-14-2-12-20/h3-11,13H,2,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTNRBKZLSRMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether

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